BenchChemオンラインストアへようこそ!

CDK-IN-4.35

CDK4 Inhibition Kinase Selectivity Profiling Cell Cycle Inhibitors

CDK-IN-4.35, also designated as compound 4.35 or LGR4455, is a synthetic small-molecule inhibitor belonging to the 3,5,7-substituted pyrazolo[4,3-d]pyrimidine class. It was designed as a potent and selective inhibitor of cyclin-dependent kinases 2, 5, and 9 (CDK2, CDK5, CDK9).

Molecular Formula C22H25N7S
Molecular Weight 419.551
Cat. No. B1192486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK-IN-4.35
SynonymsCDK-IN-4.35
Molecular FormulaC22H25N7S
Molecular Weight419.551
Structural Identifiers
SMILESCC(C1=C2N=C(SCCN)N=C(NCC3=CC=C(C4=NC=CC=C4)C=C3)C2=NN1)C
InChIInChI=1S/C22H25N7S/c1-14(2)18-19-20(29-28-18)21(27-22(26-19)30-12-10-23)25-13-15-6-8-16(9-7-15)17-5-3-4-11-24-17/h3-9,11,14H,10,12-13,23H2,1-2H3,(H,28,29)(H,25,26,27)
InChIKeyPCQPAKMJSYGXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK-IN-4.35: A Selective Pyrazolo[4,3-d]pyrimidine CDK2/5/9 Inhibitor for Lymphoma and Pan-Cancer Research Procurement


CDK-IN-4.35, also designated as compound 4.35 or LGR4455, is a synthetic small-molecule inhibitor belonging to the 3,5,7-substituted pyrazolo[4,3-d]pyrimidine class [1]. It was designed as a potent and selective inhibitor of cyclin-dependent kinases 2, 5, and 9 (CDK2, CDK5, CDK9) [1]. This compound is characterized by its demonstrated high selectivity profile, broad-spectrum antiproliferative activity across a panel of over 60 cancer cell lines with a mean GI50 of 23 nM, and validated target engagement confirmed via a co-crystal structure with CDK2/cyclin A2 (PDB ID: 6GVA) [1].

Procurement Precision: Why a Generic CDK Inhibitor Cannot Replace CDK-IN-4.35


A generic substitution of CDK-IN-4.35 with other commercially available CDK inhibitors (e.g., dinaciclib, purine-based inhibitors like CR8) is not scientifically sound due to quantifiable differences in their selectivity and potency profiles. Despite sharing a common target class, these inhibitors exhibit substantial divergence in their off-target kinase inhibition and resulting cellular and in vivo efficacies [1]. For example, CDK-IN-4.35 demonstrates a 43-fold increase in potency against CDK4/cyclin D1 compared to the purine inhibitor CR8, a difference that critically influences its therapeutic window and application-specific utility [1]. The following quantitative evidence guide details these key differentiators that inform precise scientific selection.

CDK-IN-4.35: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Enhanced CDK4 Potency Compared to the Purine Inhibitor CR8

CDK-IN-4.35 demonstrates a profound, quantifiable advantage over the purine-based CDK inhibitor CR8 in its ability to inhibit CDK4/cyclin D1. In a direct head-to-head comparison within the same kinase selectivity panel, CDK-IN-4.35 was 43-fold more potent against CDK4/cyclin D1, a key regulator of the cell cycle G1/S transition [1]. This specific overactivity against CDK4 is a critical differentiator for applications where targeting this kinase is a priority.

CDK4 Inhibition Kinase Selectivity Profiling Cell Cycle Inhibitors

Superior Antiproliferative Activity in Diffuse Large B-Cell Lymphoma (DLBCL) Models Compared to Dinaciclib

In a side-by-side assessment of antiproliferative effects across a panel of non-Hodgkin lymphoma cell lines, CDK-IN-4.35 showed markedly superior potency in specific aggressive lymphoma subtypes compared to the clinical CDK inhibitor dinaciclib. Notably, in the RIVA (DLBCL-ABC subtype) cell line, CDK-IN-4.35 (IC50 = 11 nM) was nearly 3-fold more potent than dinaciclib (IC50 = 31 nM) [1]. This highlights a subtype-specific efficacy advantage that is not apparent from kinase profiling alone.

Lymphoma Antiproliferative Activity Drug Screening

In Vivo Proof-of-Concept: Significant Tumor Growth Suppression as Monotherapy and in Combination with Venetoclax

CDK-IN-4.35's value proposition extends to in vivo models, where it demonstrated significant efficacy that is not a guaranteed property of all potent in vitro CDK inhibitors. In cell line-derived and patient-derived xenograft (PDX) mouse models of lymphoma, CDK-IN-4.35 showed significant tumor growth inhibition as a monotherapy [1]. Crucially, its combination with the BCL-2 inhibitor venetoclax yielded a greater antitumor effect than either agent alone, demonstrating a therapeutic synergy that positions it as a unique tool compound for exploring CDK/BCL-2 inhibitor combinations [1].

In Vivo Xenograft Combination Therapy Venetoclax Synergy

CDK-IN-4.35: Targeted Research and Preclinical Development Applications


Selective Targeting of CDK4-Dependent Cancers

Procurement for studies investigating CDK4's role in cell cycle control and cancer should prioritize CDK-IN-4.35. With an IC50 of 0.603 µM against CDK4/cyclin D1, it represents a 43-fold improvement over the control compound CR8 (IC50 = 26.09 µM) [1]. This allows for robust CDK4 inhibition at concentrations that can be used to delineate CDK4-specific biology from the effects of other CDKs.

High-Throughput Screening in Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes

For phenotypic screening campaigns against a panel of non-Hodgkin lymphomas, CDK-IN-4.35 is the superior choice. It demonstrates significantly lower IC50 values in key DLBCL cell lines, such as a 2.8-fold potency gain over dinaciclib in the aggressive ABC-subtype RIVA cells, making it a highly sensitive probe for detecting antiproliferative effects in compound libraries [1].

In Vivo Validation of CDK/BCL-2 Inhibitor Combination Therapy

CDK-IN-4.35 is uniquely suited as a tool compound for preclinical in vivo studies exploring combinatorial treatment strategies. It has demonstrated significant monotherapy activity and synergistic efficacy when combined with the FDA-approved BCL-2 inhibitor venetoclax in both cell line-derived and patient-derived xenograft models of lymphoma [1]. This validated in vivo efficacy is a critical differentiator for translational research.

Structural Biology and Structure-Activity Relationship (SAR) Studies

The availability of a high-resolution co-crystal structure of CDK-IN-4.35 bound to its target CDK2/cyclin A2 (PDB ID: 6GVA) makes it an ideal starting point for structure-guided chemistry and SAR studies. This experimentally validated binding mode provides a clear template for designing next-generation derivatives with optimized properties, a resource not available for all tool CDK inhibitors [1].

Quote Request

Request a Quote for CDK-IN-4.35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.